molecular formula C27H24FN3O4S B2998535 3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113137-03-3

3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2998535
CAS No.: 1113137-03-3
M. Wt: 505.56
InChI Key: KHAIAKGYWFQIHP-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a fluorophenyl group at position 3, a thioether-linked 4-methoxyphenyl-2-oxoethyl moiety at position 2, and a propyl-substituted carboxamide at position 7. Its molecular formula is C₂₇H₂₄FN₃O₄S (molecular weight: 505.56 g/mol). The quinazoline core is a bicyclic system known for diverse biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c1-3-14-29-25(33)18-6-13-22-23(15-18)30-27(31(26(22)34)20-9-7-19(28)8-10-20)36-16-24(32)17-4-11-21(35-2)12-5-17/h4-13,15H,3,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAIAKGYWFQIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative that exhibits potential biological activity. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₁₈FNO₃S
  • Molecular Weight : 319.35 g/mol

Anticancer Activity

Research indicates that this compound has shown moderate anticancer activity against various cancer cell lines. In a study evaluating its effects on leukemia and solid tumor cell lines, the compound demonstrated selective cytotoxicity. The National Cancer Institute (NCI) screening revealed that at a concentration of 10 µM, it exhibited slight sensitivity in four cancer cell lines, particularly in leukemia models (Table 1) .

Cell Line TypeSensitivity Level
LeukemiaHigh
MelanomaModerate
LungLow
ColonLow

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that it possesses dual inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The IC₅₀ values for AChE and BChE were found to be approximately 10.4 µM and 7.7 µM, respectively .

Anti-inflammatory Activity

In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The presence of the fluorine atom enhances its interaction with the active sites of COX enzymes, leading to reduced production of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the presence of electron-withdrawing groups such as fluorine. Molecular docking studies suggest strong interactions between the compound and active sites of enzymes involved in inflammation and cancer progression .

Case Studies

  • Leukemia Cell Lines : A specific study highlighted the compound's effectiveness against leukemia cell lines, noting a significant reduction in cell viability at concentrations above 5 µM.
  • Breast Cancer Models : In breast cancer models (MCF-7), the compound displayed moderate cytotoxicity with an IC₅₀ value of 14.24 µM .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substituent

A closely related compound, 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide (CAS: 1113134-64-7), differs only in the alkoxy group (ethoxy instead of methoxy).

Property Target Compound (Methoxy) Ethoxy Analog
Molecular Formula C₂₇H₂₄FN₃O₄S C₂₈H₂₆FN₃O₄S
Molecular Weight (g/mol) 505.56 519.6
Key Substituent 4-OCH₃ 4-OC₂H₅

The ethoxy group increases molecular weight by 14.04 g/mol and likely enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Methoxy’s smaller size could favor tighter binding to sterically restricted enzyme pockets .

Thioether vs. Triazole Linkers

Compounds 10–15 in are S-alkylated 1,2,4-triazoles with sulfonylphenyl and fluorophenyl groups. While structurally distinct from the target quinazoline, their synthesis via α-halogenated ketone alkylation parallels the thioether formation in the target compound. Key differences:

Feature Target Quinazoline Triazoles (7–15)
Core Structure Quinazoline (dihydro) 1,2,4-Triazole
Linker Thioether (-S-) Thioether (-S-)
Functional Groups 4-Oxo, Carboxamide Sulfonyl, Fluorophenyl
IR νC=O (cm⁻¹) ~1680 (quinazoline-4-oxo) ~1663–1682 (hydrazinecarbothioamide C=O)

Quinoline vs. Quinazoline Cores

Compound 7f () contains a 1,4-dihydroquinoline-3-carboxylate core with chloro, fluoro, and cyclopropyl substituents.

Property Target Quinazoline Quinoline Derivative (7f)
Core Dihydroquinazoline Dihydroquinoline
Substituents Fluorophenyl, Methoxy Chloro, Fluoro, Cyclopropyl
Bioactivity Relevance Kinase inhibition (hypothetical) Antibacterial (quinolone-like)

Electronic and Steric Effects

highlights that isovalency (similar valence electrons) rather than strict isoelectronicity drives comparable reactivity. The target compound’s 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups create a polarized electronic environment, distinct from purely electron-deficient analogs like 4-chlorophenyl derivatives. This balance may optimize π-π stacking and dipole interactions in biological targets .

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